molecular formula C12H24BrNS B12838677 4-[2-(Bromomethyl)pentyl]-2,3-dimethylthiomorpholine

4-[2-(Bromomethyl)pentyl]-2,3-dimethylthiomorpholine

Cat. No.: B12838677
M. Wt: 294.30 g/mol
InChI Key: SDHSEVMNZOUJKN-UHFFFAOYSA-N
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Description

4-[2-(Bromomethyl)pentyl]-2,3-dimethylthiomorpholine is an organic compound that belongs to the class of thiomorpholines. Thiomorpholines are heterocyclic compounds containing a sulfur atom in the ring structure. This compound is characterized by the presence of a bromomethyl group attached to a pentyl chain, which is further connected to a thiomorpholine ring substituted with two methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Bromomethyl)pentyl]-2,3-dimethylthiomorpholine typically involves the following steps:

    Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized by reacting a suitable amine with a sulfur-containing reagent under controlled conditions.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a halogenation reaction, where a suitable precursor is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Attachment of the Pentyl Chain: The pentyl chain can be attached through a nucleophilic substitution reaction, where the thiomorpholine ring is reacted with a pentyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Bromomethyl)pentyl]-2,3-dimethylthiomorpholine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Methyl-substituted thiomorpholine

    Substitution: Amino-substituted or thiol-substituted thiomorpholine

Scientific Research Applications

4-[2-(Bromomethyl)pentyl]-2,3-dimethylthiomorpholine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[2-(Bromomethyl)pentyl]-2,3-dimethylthiomorpholine involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and DNA. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(Chloromethyl)pentyl]-2,3-dimethylthiomorpholine
  • 4-[2-(Iodomethyl)pentyl]-2,3-dimethylthiomorpholine
  • 4-[2-(Hydroxymethyl)pentyl]-2,3-dimethylthiomorpholine

Uniqueness

4-[2-(Bromomethyl)pentyl]-2,3-dimethylthiomorpholine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and hydroxyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H24BrNS

Molecular Weight

294.30 g/mol

IUPAC Name

4-[2-(bromomethyl)pentyl]-2,3-dimethylthiomorpholine

InChI

InChI=1S/C12H24BrNS/c1-4-5-12(8-13)9-14-6-7-15-11(3)10(14)2/h10-12H,4-9H2,1-3H3

InChI Key

SDHSEVMNZOUJKN-UHFFFAOYSA-N

Canonical SMILES

CCCC(CN1CCSC(C1C)C)CBr

Origin of Product

United States

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